molecular formula C23H28ClN3O3S B12488752 Ethyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate

Ethyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate

Cat. No.: B12488752
M. Wt: 462.0 g/mol
InChI Key: GBTSYWHHFXJYCO-UHFFFAOYSA-N
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Description

ETHYL 3-{2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDO}-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzoate core substituted with a piperazine ring, an acetamido group, and a chlorophenylsulfanyl moiety, making it a versatile molecule for diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDO}-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzoate core: Starting with a substituted benzoic acid, the esterification reaction is carried out using ethanol and an acid catalyst to form the ethyl benzoate.

    Introduction of the piperazine ring: The ethyl benzoate is then reacted with 4-ethylpiperazine under basic conditions to introduce the piperazine moiety.

    Attachment of the acetamido group: The intermediate product is then subjected to acylation using acetic anhydride or acetyl chloride to form the acetamido group.

    Addition of the chlorophenylsulfanyl group: Finally, the compound is reacted with 4-chlorophenylthiol in the presence of a suitable oxidizing agent to introduce the chlorophenylsulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization, distillation, and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-{2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDO}-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

ETHYL 3-{2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDO}-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting various diseases.

    Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.

    Materials Science: Utilization in the synthesis of advanced materials with specific properties such as conductivity or fluorescence.

    Biological Studies: Examination of its biological activity, including antimicrobial, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of ETHYL 3-{2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDO}-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 3-{2-[(4-BROMOPHENYL)SULFANYL]ACETAMIDO}-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE
  • **ETHYL 3-{2-[(4-FLUOROPHENYL)SULFANYL]ACETAMIDO}-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE
  • **ETHYL 3-{2-[(4-METHOXYPHENYL)SULFANYL]ACETAMIDO}-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE

Uniqueness

ETHYL 3-{2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDO}-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is unique due to the presence of the chlorophenylsulfanyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities and properties.

Properties

Molecular Formula

C23H28ClN3O3S

Molecular Weight

462.0 g/mol

IUPAC Name

ethyl 3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C23H28ClN3O3S/c1-3-26-11-13-27(14-12-26)21-10-5-17(23(29)30-4-2)15-20(21)25-22(28)16-31-19-8-6-18(24)7-9-19/h5-10,15H,3-4,11-14,16H2,1-2H3,(H,25,28)

InChI Key

GBTSYWHHFXJYCO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OCC)NC(=O)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

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